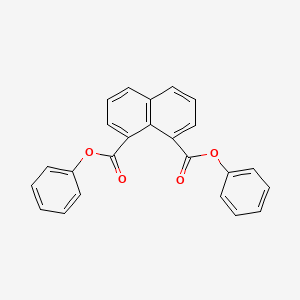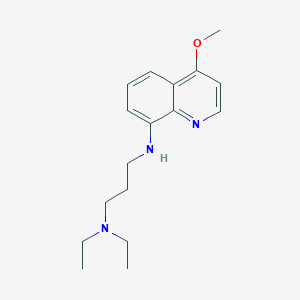
Diphenyl naphthalene-1,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl naphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from naphthalene-1,8-dicarboxylic acid and diphenyl alcohol. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, materials science, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with diphenyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
Diphenyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: Nitrated or halogenated derivatives of this compound.
科学的研究の応用
Diphenyl naphthalene-1,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of luminescent materials and metal-organic frameworks.
Pharmacology: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
作用機序
The mechanism of action of diphenyl naphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ester groups allow it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: The parent compound from which diphenyl naphthalene-1,8-dicarboxylate is derived.
Diphenyl ether: Shares the diphenyl moiety but lacks the ester functionality.
Naphthalene-1,8-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of aromatic ester functionality and the presence of both naphthalene and diphenyl groups. This unique structure imparts specific chemical and physical properties, such as enhanced stability and luminescence, making it valuable in various research and industrial applications .
特性
CAS番号 |
5449-83-2 |
|---|---|
分子式 |
C24H16O4 |
分子量 |
368.4 g/mol |
IUPAC名 |
diphenyl naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C24H16O4/c25-23(27-18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(26)28-19-13-5-2-6-14-19/h1-16H |
InChIキー |
GQYNQDRPZODTON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)






![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)



